molecular formula C16H21FN6O B5488560 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea

Cat. No. B5488560
M. Wt: 332.38 g/mol
InChI Key: LZFJWRCJQZDMPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrimidine derivative with an ethylamino group, followed by the formation of the urea linkage. This could potentially be achieved through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring attached to a urea group, with various substituents on the ring and the nitrogen atoms of the urea group. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis. The pyrimidine ring could also participate in various reactions, depending on the nature and position of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the pyrimidine ring and the urea group, as well as the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrimidine ring work by inhibiting the synthesis of DNA or RNA, thereby preventing the replication of cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential applications. For example, if it exhibits promising biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

1-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-3-18-15-21-11(2)10-14(23-15)19-8-9-20-16(24)22-13-6-4-12(17)5-7-13/h4-7,10H,3,8-9H2,1-2H3,(H2,20,22,24)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFJWRCJQZDMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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